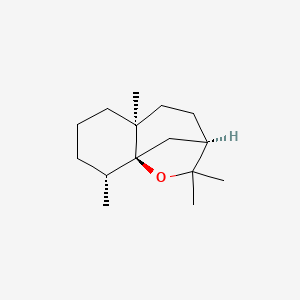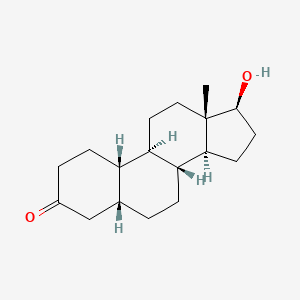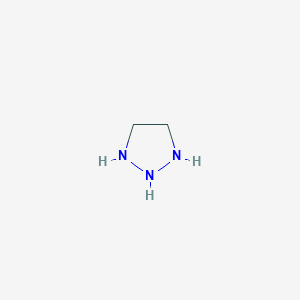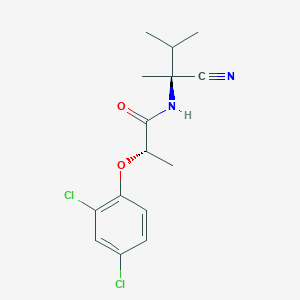
(5R)-Carbapenem-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R)-carbapenem-3-carboxylate is a monocarboxylic acid anion that is the conjugate base of (5R)-carbapenem-3-carboxylic acid, obtained by deprotonation of the carboxy group. It is a conjugate base of a 1-carbapenem-3-carboxylic acid.
Aplicaciones Científicas De Investigación
Biosynthesis and Stereochemistry
- Synthesis and Role in Carbapenem Biosynthesis : (5R)-Carbapenem-3-carboxylate is a crucial intermediate in the biosynthesis of carbapenem antibiotics. It undergoes a stereoinversion/desaturation process facilitated by the enzyme CarC, an alpha-ketoglutarate-dependent non-heme iron oxygenase (Stapon, Li, & Townsend, 2003).
- Stereochemical Assignments in Carbapenem Biosynthesis : The stereochemistry of this compound and related compounds is essential for understanding their biosynthesis and structural integrity. The stereochemical assignments have been confirmed, clarifying the roles of various enzymes in the biosynthetic pathway (Stapon, Li, & Townsend, 2003).
Biotechnological Advances
- Combinatorial Biosynthesis for New Compounds : Research has focused on optimizing fermentation conditions and synthesizing new compounds through combinatorial biosynthetic techniques, which involve this compound (Shao Lei, 2011).
- Gene Clusters and Enzyme Manipulation : The identification of gene clusters encoding enzymes for carbapenem production opens possibilities for efficient routes to carbapenems or useful intermediates through enzyme manipulation (Sleeman et al., 2004).
Enzymatic Functions and Mechanisms
- Carboxymethylproline Synthase : CarB, an enzyme in the crotonase superfamily, catalyzes the formation of intermediates that lead to this compound. This enzyme combines multiple activities, including decarboxylation, C-C bond formation, and CoA ester hydrolysis (Gerratana et al., 2004).
- Mechanism of Carbapenem Synthase : High-level computational studies have been used to explore the mechanism of carbapenem synthase, which involves epimerization at C5 and desaturation at C2/C3. This understanding aids in developing new antibiotics (Topf et al., 2004).
Practical Synthesis and Antibacterial Activity
- Practical Synthesis of Antibiotics : A practical synthesis method for the large-scale production of the carbapenem antibiotic ertapenem sodium has been developed, highlighting the importance of this compound as an intermediate (Williams et al., 2005).
- Antibacterial Evaluation of Analogs : Studies on the synthesis and in vitro antibacterial evaluation of new meropenem analogs, which include this compound derivatives, contribute to the discovery of new antibiotics with improved efficacy (El-Gamal, Kim, & Oh, 2011).
Resistance and Healthcare Challenges
- Carbapenem-Resistant Pathogens : The prevalence of carbapenem-resistant Gram-negative pathogens in healthcare-associated infections underscores the significance of understanding and developing new compounds related to this compound (Makharita et al., 2020).
Propiedades
Fórmula molecular |
C7H6NO3- |
|---|---|
Peso molecular |
152.13 g/mol |
Nombre IUPAC |
(5R)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C7H7NO3/c9-6-3-4-1-2-5(7(10)11)8(4)6/h2,4H,1,3H2,(H,10,11)/p-1/t4-/m1/s1 |
Clave InChI |
BSIMZHVOQZIAOY-SCSAIBSYSA-M |
SMILES isomérico |
C1C=C(N2[C@H]1CC2=O)C(=O)[O-] |
SMILES canónico |
C1C=C(N2C1CC2=O)C(=O)[O-] |
Sinónimos |
1-carbapen-2-em-3-carboxylate 1-carbapen-2-em-3-carboxylic acid 1-carbapen-2-em-3-carboxylic acid, sodium salt, (2R-cis)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



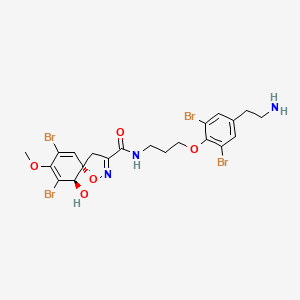

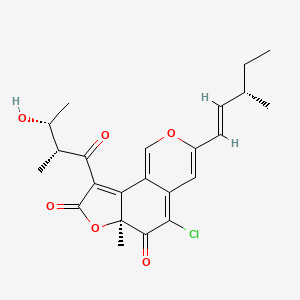
![N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide](/img/structure/B1262312.png)

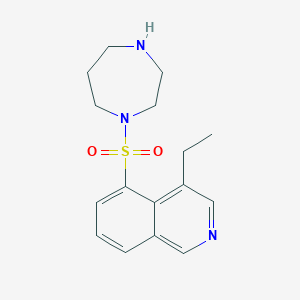
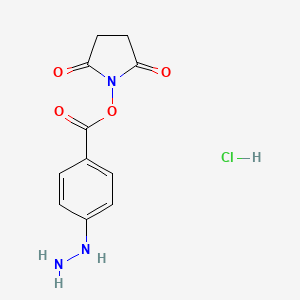
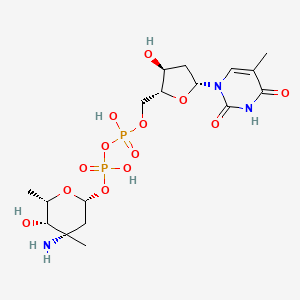
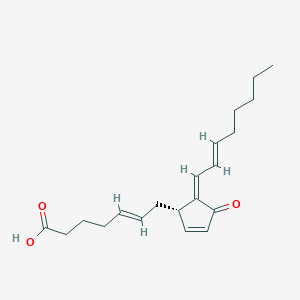
![2-fluoro-N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide](/img/structure/B1262325.png)
